Chiral Sulfur Configuration: (R) vs. Racemic
The primary differentiator for CAS 1346145-51-4 is its absolute stereochemical identity as the [N(E),S(R)]-isomer. This directly contrasts with the [N(E),S(S)]-diastereomer (CAS 1457976-11-2) and the racemic mixture. The (R)-configuration at sulfur dictates the diastereofacial selectivity of nucleophilic additions to the imine. In the well-established Ellman chemistry paradigm, (R)-sulfinamides induce addition to the si-face of the (E)-imine, leading to (R) or (S)-amine products depending on the specific transformation, whereas (S)-sulfinamides provide the opposite facial selectivity [1]. The [S(R)]-descriptor, where 'S' designates the sulfur atom and '(R)' its configuration, is a non-negotiable specification for scientists aiming to replicate or scale a published synthetic route that uses this exact isomer, as the opposite or mixed configuration will yield the enantiomer or a mixture with diminished enantiomeric excess (ee).
| Evidence Dimension | Diastereofacial selectivity in imine additions |
|---|---|
| Target Compound Data | Sulfur configuration: (R). Induces si-face attack on (E)-imine. |
| Comparator Or Baseline | Comparator: [N(E),S(S)]-isomer (CAS 1457976-11-2). Sulfur configuration: (S). Induces re-face attack on (E)-imine. |
| Quantified Difference | Opposite stereochemical induction; typical diastereomeric ratios for 1,2-additions to N-tert-butanesulfinyl imines range from >95:5 for the matched case to <10:90 for the mismatched case [1]. |
| Conditions | Classical Ellman auxiliary paradigm, applicable to organometallic additions. |
Why This Matters
Selecting the correct sulfur configuration is the single most important factor for achieving the target enantiomer of a chiral amine product; selection of the opposite diastereomer guarantees the unwanted enantiomer, wasting synthetic effort and resources.
- [1] M. T. Robak, M. A. Herbage, J. A. Ellman. Synthesis and Applications of tert-Butanesulfinamide. Chem. Rev. 2010, 110, 6, 3600–3740. View Source
